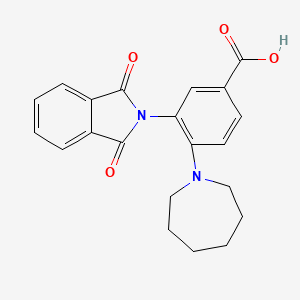
4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid
Vue d'ensemble
Description
4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with azepane and isoindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Isoindole Moiety: Starting from phthalic anhydride, the isoindole structure can be formed through a reaction with an amine under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions involving appropriate azepane derivatives.
Final Coupling: The final step involves coupling the isoindole and azepane-substituted intermediates with a benzoic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The azepane and isoindole moieties could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Piperidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid
- 4-(Morpholin-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid
- 4-(Pyrrolidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid
Uniqueness
4-(Azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-3-(1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-15-7-3-4-8-16(15)20(25)23(19)18-13-14(21(26)27)9-10-17(18)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGKMIHWHHFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-METHOXY-N-[(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3522835.png)
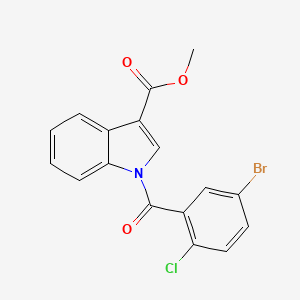
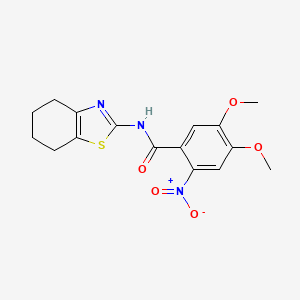
![ethyl 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B3522854.png)
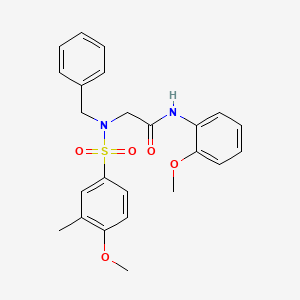
![N~2~-ethyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3522863.png)
![N-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3522867.png)
![methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3522874.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B3522876.png)
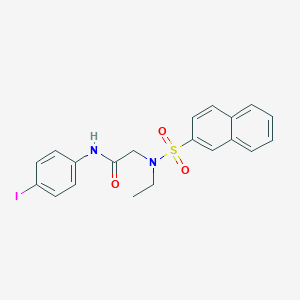
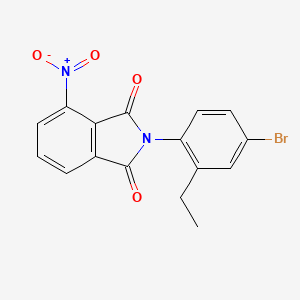
![methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3522907.png)
![3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3522914.png)

